(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid
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Overview
Description
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid: is a bicyclic organic compound with a molecular formula of C₁₀H₁₆O₂. It is a derivative of bicyclo[3.1.1]heptane, featuring a carboxylic acid group at the 2-position and two methyl groups at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Hydrolysis of esters: Starting from the corresponding ester, hydrolysis under acidic or basic conditions can yield the carboxylic acid.
Oxidation of alcohols: Oxidation of the corresponding alcohol using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can produce the carboxylic acid.
Cyclization reactions: Cyclization of linear precursors using specific catalysts and reaction conditions can form the bicyclic structure.
Industrial Production Methods: In an industrial setting, the compound can be produced through large-scale chemical reactions involving the above methods. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Chemical Reactions Analysis
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid: undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to produce carbon dioxide and water.
Reduction: Reduction of the carboxylic acid group can yield the corresponding alcohol.
Substitution: The compound can undergo substitution reactions at the methyl groups or the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)
Reduction: Lithium aluminium hydride (LiAlH₄), borane (BH₃)
Substitution: Various nucleophiles and electrophiles under specific conditions
Major Products Formed:
Oxidation: Carbon dioxide (CO₂), water (H₂O)
Reduction: (1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-ol
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
This compound has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The carboxylic acid group can act as a ligand, binding to receptors or enzymes, and influencing biological processes.
Comparison with Similar Compounds
(1S,2R,5S)-6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid: can be compared with other similar compounds, such as:
(1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid
2-Hydroxy-6,6-dimethylbicyclo[3.1.1]heptane-2-carboxylic acid
Bicyclo[3.1.1]heptane, 6,6-dimethyl-2-methylene-
These compounds share similar structural features but differ in their functional groups and stereochemistry, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
(1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-10(2)6-3-4-7(9(11)12)8(10)5-6/h6-8H,3-5H2,1-2H3,(H,11,12)/t6-,7+,8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTWVTMKZNPJWOT-RNJXMRFFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C1C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1([C@H]2CC[C@H]([C@@H]1C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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